molecular formula C11H10N4O3S B2972925 N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide CAS No. 371938-49-7

N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No.: B2972925
CAS No.: 371938-49-7
M. Wt: 278.29
InChI Key: GTGIIPTWPPLVHM-UHFFFAOYSA-N
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Description

N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

N’-(4-(4-nitrophenyl)thiazol-2-yl)acetohydrazide is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities Thiazole derivatives have been known to exhibit antimicrobial and antitumor activities . They are believed to act by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that can block or alter the normal functioning of the target, leading to the observed biological effects . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids, thereby affecting the bacterial cell wall synthesis pathway .

Pharmacokinetics

The physicochemical properties of thiazole derivatives can influence their pharmacokinetic properties . For instance, the solubility of thiazole derivatives in water and organic solvents can affect their absorption and distribution in the body .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antimicrobial and antitumor activities . These activities suggest that the compound can lead to cell death in bacteria or tumor cells.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide is unique due to the presence of both a nitrophenyl group and an acetohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7(16)13-14-11-12-10(6-19-11)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGIIPTWPPLVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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